molecular formula C8H11N3O3 B2613003 Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate CAS No. 2094327-70-3

Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B2613003
M. Wt: 197.194
InChI Key: FIWLCJZABNRBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The cyclopropylamino group attached to the oxadiazole ring suggests that this compound might have interesting chemical properties .


Chemical Reactions Analysis

Oxadiazole derivatives are known to participate in various chemical reactions, often acting as ligands in coordination chemistry . The presence of the ester and amine groups could also allow for reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups . For example, the presence of the ester group could influence its solubility, while the cyclopropyl group could affect its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate belongs to the broader class of 1,3,4-oxadiazole compounds, which have been extensively studied for their synthetic routes and unique chemical properties. The synthesis of 1,3,4-oxadiazoles typically involves dehydrogenative cyclization, oxidative cyclization, and condensation reactions, offering a versatile scaffold for chemical modifications. These compounds are recognized for their excellent thermal and chemical stability, making them suitable for applications in material science, organic electronics, and as chemosensors due to their photoluminescent properties and metal-ion sensing capabilities (Sharma, Om, & Sharma, 2022).

Biological Applications

The 1,3,4-oxadiazole core is significant in medicinal chemistry, serving as a bioisostere for carboxylic acids, carboxamides, and esters. This heterocyclic motif is embedded in molecules exhibiting a wide range of pharmacological activities. Research has shown that derivatives of 1,3,4-oxadiazole display antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic properties. These findings highlight the potential of ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate in drug development, offering a promising scaffold for synthesizing new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

Metal-Ion Sensing

The oxadiazole derivatives, including the 1,3,4-oxadiazole scaffold, have been identified for their potential in developing chemosensors. Their high photoluminescent quantum yield and the presence of potential coordination sites (N and O donor atoms) make these molecules a prominent choice for metal-ion sensors. This application is particularly relevant in environmental monitoring and the development of diagnostic tools, where precise and reliable detection of metal ions is critical (Sharma, Om, & Sharma, 2022).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, studying its reactivity and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-13-7(12)6-10-11-8(14-6)9-5-3-4-5/h5H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWLCJZABNRBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate

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